molecular formula C13H17ClN2O3 B2925485 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride CAS No. 1353958-63-0

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B2925485
CAS No.: 1353958-63-0
M. Wt: 284.74
InChI Key: MSHZJXFBTWSYEC-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride: is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. It features a dihydrobenzo[b][1,4]dioxin moiety linked to a piperazine ring through a ketone group, and it is typically encountered as a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through a multi-step organic synthesis process starting from 2,3-dihydroxybenzoic acid. The initial step involves the alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and finally salification to obtain the hydrochloride salt.

  • Reaction conditions typically include the use of appropriate solvents, controlled temperatures, and specific reagents to ensure high yield and purity.

Industrial Production Methods:

  • Industrial production involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Mechanism of Action

Target of Action

The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

The compound acts as an antagonist at the alpha-2C adrenoceptor . By binding to this receptor, it prevents the normal neurotransmitter (norepinephrine) from binding and exerting its effects. This results in an increase in the release of norepinephrine and an enhanced response at post-synaptic adrenergic receptors.

Pharmacokinetics

The compound’s molecular weight of 284.74 suggests that it may cross the blood-brain barrier, potentially exerting effects in the central nervous system.

Chemical Reactions Analysis

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride: can undergo various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents on the aromatic ring or the piperazine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.

  • Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often require specific reagents and catalysts depending on the desired substituent.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a ligand in biological studies to investigate receptor binding and interactions.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(piperazin-1-yl)methanone hydrochloride: can be compared to other similar compounds, such as:

Uniqueness:

  • The presence of the dihydrobenzo[b][1,4]dioxin moiety and the piperazine ring makes this compound unique compared to other similar compounds. Its specific structural features may confer distinct biological or chemical properties.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl(piperazin-1-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-6-4-14-5-7-15)10-2-1-3-11-12(10)18-9-8-17-11;/h1-3,14H,4-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHZJXFBTWSYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C3C(=CC=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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